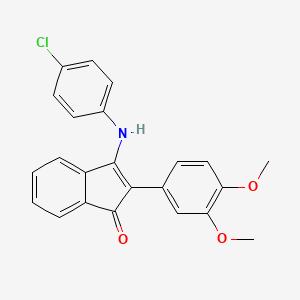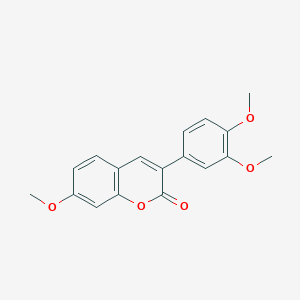![molecular formula C26H26F3N3O4 B2753255 (E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide CAS No. 556022-33-4](/img/structure/B2753255.png)
(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a serendipitous regioselective approach. Researchers achieved its formation through a one-pot cascade reaction. Specifically, they combined 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This unexpected protocol allowed simultaneous functionalization of both N-acylation and S-alkylation, leading to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Stability and Tautomerization
The stability of chemical compounds closely related to the requested compound has been studied through Gibbs free energies based on Density Functional Theory (DFT) calculations. These studies suggest that certain tautomeric forms, such as enaminones, exhibit specific stability characteristics influenced by naphthoannulation and the insertion of electron-withdrawing substituents. These factors affect the zwitterionic character and intramolecular hydrogen bonding, crucial for understanding the behavior and applications of complex molecules like the one (Dobosz, Mućko, & Gawinecki, 2020).
Crystal Structure and Hydrogen Bonding
The crystal structures of related enaminones have been analyzed to understand their hydrogen bonding and molecular conformation. This analysis is essential for designing compounds with desired physical and chemical properties, including solubility and reactivity. Such insights are valuable for developing new materials or pharmaceuticals with specific characteristics (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Activity in Chemical Synthesis
Studies on catalytic systems, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), have demonstrated high activity and selectivity for the hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This process is crucial for the synthesis of polyamides in the chemical industry. Such research can inform the development of efficient catalysts for synthesizing cyclohexyl-related compounds, which might include the compound (Wang et al., 2011).
Molecular Interactions and Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives reveals the impact of molecular interactions and stacking modes on optical properties. Such studies provide a foundation for designing new materials with specific luminescent properties, potentially useful in sensing, imaging, or electronic applications (Song et al., 2015).
Electrocatalytic Reduction of Aromatic Compounds
The electrocatalytic reduction of aromatic compounds to their saturated counterparts is a critical process in organic synthesis and industrial chemistry. Research on solvated electrons generated at cathodes for reducing compounds like phenol to cyclohexanol illustrates the potential for electrochemical methods in synthesizing compounds related to the query compound (Misra & Yadav, 1982).
Mécanisme D'action
The compound’s mechanism of action remains an area of interest. It has been primarily screened for its ability to bind with DNA duplexes. Notably, it interacts with the minor groove of DNA, forming stable complexes. The most promising derivative demonstrated strong binding affinity with double-helical DNA, making it a potential candidate for tumor-related afflictions .
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O4/c1-35-23-13-17(12-18(15-30)25(34)32-20-7-3-2-4-8-20)10-11-22(23)36-16-24(33)31-21-9-5-6-19(14-21)26(27,28)29/h5-6,9-14,20H,2-4,7-8,16H2,1H3,(H,31,33)(H,32,34)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANEOGLMVBUEE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)
![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

